

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-3-methylisonicotinic acid

Cat. No.: B031191

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylisonicotinic acid, a substituted pyridine carboxylic acid, is a key building block in the synthesis of various compounds with significant applications in medicinal chemistry. Its structural features, including a chlorine substituent at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring, make it a versatile reagent for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of **2-Chloro-3-methylisonicotinic acid**, with a focus on its role in the synthesis of N-pyridinylmethyl benzamide derivatives as potential anticancer agents.

Chemical Structure and Properties

2-Chloro-3-methylisonicotinic acid is a solid at room temperature with the chemical formula $C_7H_6ClNO_2$ and a molecular weight of 171.58 g/mol .^[1] The presence of both a carboxylic acid and a pyridine ring imparts it with both acidic and basic properties.

Structure:

Caption: 2D structure of **2-Chloro-3-methylisonicotinic acid**.

Physicochemical Properties

While experimental data for **2-Chloro-3-methylisonicotinic acid** is limited, properties can be inferred from its derivatives and related compounds like isonicotinic acid.

Property	Value	Source
CAS Number	133928-73-1	[2]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Appearance	Solid (predicted)	
Melting Point	>300 °C (for Isonicotinic acid)	[3]
Water Solubility	5.2 g/L at 20 °C (for Isonicotinic acid)	
pKa	4.96 at 25 °C (for Isonicotinic acid)	[4]

Synthesis

A plausible and efficient method for the synthesis of **2-Chloro-3-methylisonicotinic acid** is the hydrolysis of its corresponding nitrile precursor, 2-chloro-3-methyl-4-pyridinecarbonitrile. This multi-step synthesis starts from readily available precursors.

Experimental Protocol: Synthesis of 2-Chloro-3-methylisonicotinic acid via Hydrolysis

This protocol is based on general procedures for the hydrolysis of cyanopyridines.

Step 1: Synthesis of 2-Chloro-3-methyl-4-pyridinecarbonitrile

The synthesis of the nitrile precursor can be achieved through various methods, one of which involves the reaction of a suitable pyridine N-oxide with a cyanating agent.

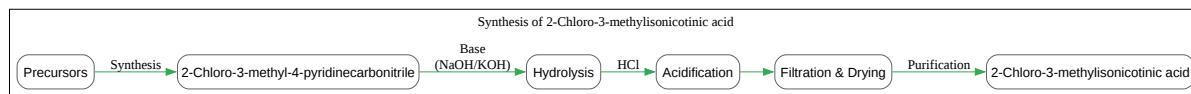
Step 2: Hydrolysis of 2-Chloro-3-methyl-4-pyridinecarbonitrile

Materials:

- 2-Chloro-3-methyl-4-pyridinecarbonitrile
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water
- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- A mixture of 2-Chloro-3-methyl-4-pyridinecarbonitrile and an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH) is heated to reflux.
- The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
- The reaction mixture is then cooled to room temperature.
- The aqueous solution is carefully acidified with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
- The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield **2-Chloro-3-methylisonicotinic acid**.
- Further purification can be achieved by recrystallization from a suitable solvent if necessary.



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Caption: Synthetic workflow for **2-Chloro-3-methylisonicotinic acid**.

Spectroscopic Data

While direct spectroscopic data for **2-Chloro-3-methylisonicotinic acid** is not readily available in the searched literature, data for its methyl ester, Methyl 2-chloro-3-methylisonicotinate, provides valuable structural information.

Methyl 2-chloro-3-methylisonicotinate Spectroscopic Data:

Data Type	Values
¹ H NMR (400 MHz, CDCl ₃)	δ 8.33-8.31 (dd, J = 0.4, 5.2 Hz, 1H, Py-H6), 7.53 (d, J = 4.8 Hz, 1H, Py-H5), 3.96 (s, 3H, OCH ₃), 2.59 (s, 3H, CH ₃)
Mass Spectrometry (ESI)	m/z [M+H] ⁺ = 186.14

Application in Drug Discovery: Synthesis of N-pyridinylmethyl Benzamide Derivatives as Anticancer Agents

2-Chloro-3-methylisonicotinic acid is a valuable reagent in the synthesis of N-pyridinylmethyl benzamide derivatives, which have shown potential as anticancer agents.^[1] These compounds are designed as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.^[5] Aberrant HDAC activity is often observed in cancer, leading to the silencing of tumor suppressor genes.

Experimental Protocol: General Synthesis of N-pyridinylmethyl Benzamide Derivatives

Step 1: Activation of **2-Chloro-3-methylisonicotinic acid** The carboxylic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent.

Materials:

- **2-Chloro-3-methylisonicotinic acid**

- Thionyl chloride (SOCl_2) or a coupling agent (e.g., HATU, HOBT/EDC)
- Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure (Acid Chloride Formation):

- **2-Chloro-3-methylisonicotinic acid** is suspended in an anhydrous solvent.
- Thionyl chloride is added dropwise, and the mixture is refluxed until the reaction is complete.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

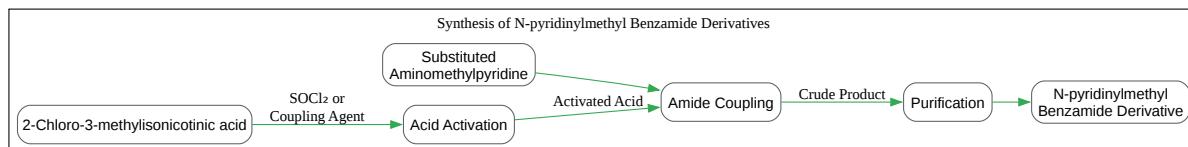
Step 2: Amide Coupling The activated acid is then reacted with a substituted aminomethylpyridine to form the final N-pyridinylmethyl benzamide derivative.

Materials:

- 2-Chloro-3-methylisonicotinoyl chloride (from Step 1)
- Substituted aminomethylpyridine
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous solvent

Procedure:

- The substituted aminomethylpyridine and the base are dissolved in an anhydrous solvent and cooled in an ice bath.
- A solution of 2-chloro-3-methylisonicotinoyl chloride in the same solvent is added dropwise.
- The reaction mixture is stirred at room temperature until completion.
- The reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

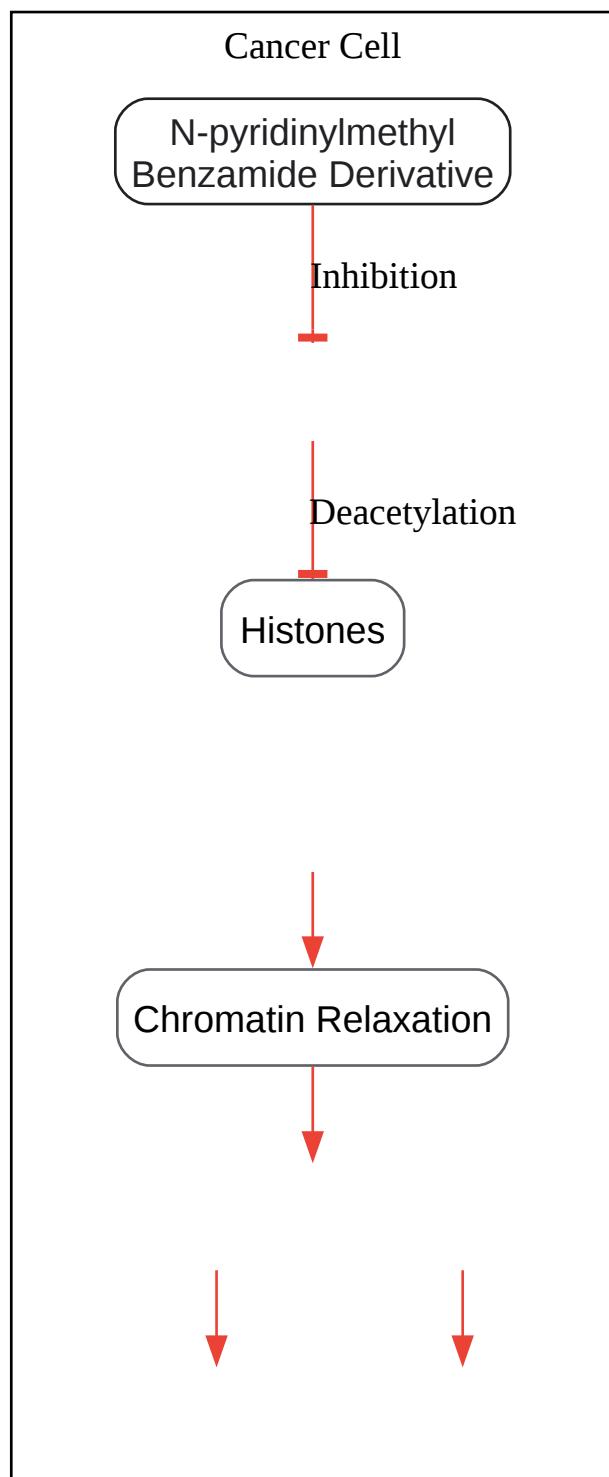


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Caption: General workflow for synthesizing N-pyridinylmethyl benzamides.

Putative Signaling Pathway Inhibition

N-pyridinylmethyl benzamide derivatives, as HDAC inhibitors, are proposed to exert their anticancer effects by modulating the acetylation status of histones and other proteins. This leads to the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.

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Caption: Proposed mechanism of action for HDAC inhibitors.

Conclusion

2-Chloro-3-methylisonicotinic acid is a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its utility in the preparation of N-pyridinylmethyl benzamide derivatives as potential HDAC inhibitors highlights its importance for drug discovery and development professionals. Further research into the synthesis, properties, and applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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